4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 322412-27-1
Cat. No.: VC21316701
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 322412-27-1 |
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Molecular Formula | C12H13N3S |
Molecular Weight | 231.32 g/mol |
IUPAC Name | 3-(3-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C12H13N3S/c1-3-7-15-11(13-14-12(15)16)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,14,16) |
Standard InChI Key | AGGUEVUAPLNPMU-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2CC=C |
Canonical SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2CC=C |
Introduction
Basic Identification and Classification
Chemical Identification
4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a substituted triazole compound that belongs to the broader class of azole heterocycles. The compound is identified by its unique CAS registry number 322412-27-1 and is classified as a thiol-containing triazole derivative. The systematic nomenclature of this compound describes its structural characteristics: the "4-allyl" indicates an allyl group (CH₂=CH-CH₂-) attached at the 4-position of the triazole ring, "5-(3-methylphenyl)" refers to a 3-methylphenyl (m-tolyl) group at the 5-position, "4H-1,2,4-triazole" designates the core heterocyclic structure, and "3-thiol" specifies the thiol (-SH) group attached at the 3-position.
Nomenclature and Alternative Names
The compound is known by several synonyms in chemical databases and literature, reflecting various naming conventions and commercial designations. These alternative names include:
The 3-thione form listed among the synonyms reflects the tautomeric nature of the compound, which can exist in both thiol and thione forms depending on conditions.
Chemical Structure and Properties
Molecular Structure
4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol contains a five-membered 1,2,4-triazole heterocyclic core. This ring system consists of three nitrogen atoms and two carbon atoms arranged in a specific pattern. The distinctive structural features include:
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A 1,2,4-triazole ring as the core structure
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An allyl group (CH₂=CH-CH₂-) at the 4-position (N-4) of the triazole ring
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A 3-methylphenyl group (m-tolyl) at the 5-position (C-5) of the triazole ring
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A thiol group (-SH) at the 3-position (C-3) of the triazole ring
The structure exhibits tautomerism, with the possibility of existing in either the thiol form (-SH) or the thione form (=S), which is reflected in some of its alternative names.
Physicochemical Properties
The compound possesses distinct physicochemical properties that influence its behavior in chemical reactions, biological systems, and pharmaceutical applications. Table 1 summarizes the key physicochemical parameters of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Table 1: Physicochemical Properties of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
The XLogP3 value of 2.6 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic is particularly relevant for pharmaceutical applications as it influences membrane permeability and bioavailability. The topological polar surface area (TPSA) of 59.7 Ų falls within a range typically associated with good cell membrane permeability, which is important for potential drug candidates.
Synthesis Methods and Chemical Reactivity
Chemical Reactivity
The reactivity of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is primarily governed by its functional groups:
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The thiol group (-SH) at the 3-position is susceptible to oxidation, potentially forming disulfides or undergoing conversion to other sulfur-containing functional groups
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The allyl group presents sites for addition reactions, particularly at the terminal carbon of the double bond
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The triazole ring can participate in various reactions typical of nitrogen heterocycles
Research on similar compounds indicates that triazole-thiols can undergo reactions such as oxidation with hydrogen peroxide and reduction with sodium borohydride. The thiol group can also participate in coordination chemistry with various metal ions, forming complexes that may have unique properties and applications.
Biological Activities and Applications
Antimicrobial Properties
Triazole derivatives, including compounds structurally similar to 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, are known for their significant antimicrobial and antifungal activities. These compounds can disrupt cellular processes in target organisms, making them effective against a broad spectrum of pathogens. The presence of the triazole ring and thiol group enhances the compound's ability to interact with biological targets, potentially inhibiting enzymes by coordinating with metal ions in active sites.
Research on triazole derivatives has shown promising results in terms of antibacterial activity. For instance, compounds with substituent groups in specific positions of the triazole ring have been found to inhibit the growth of Gram-positive bacteria with varying degrees of effectiveness. The structural features of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, particularly the combination of the 3-methylphenyl group and the allyl substituent, may contribute to its specific biological activity profile.
This comparative analysis highlights how subtle structural modifications can create a family of related compounds with potentially different biological activity profiles.
Current Research and Future Directions
Research on triazole derivatives such as 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol continues to evolve, with several promising directions:
Medicinal Chemistry Applications
Triazole compounds are being extensively studied for their potential pharmaceutical applications, particularly as:
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Antimicrobial agents against drug-resistant pathogens
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Antifungal compounds with novel mechanisms of action
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Anti-inflammatory agents
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Potential anticancer drugs
The structural features of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol make it a candidate for further investigation in these areas, particularly given the established biological activities of related compounds.
Material Science Applications
Beyond medicinal applications, triazole derivatives have potential uses in:
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Coordination chemistry and metal complexation
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Corrosion inhibitors for various metals
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Components in specialized polymers and materials
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